An In-depth Technical Guide to 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] for Advanced Drug Discovery
An In-depth Technical Guide to 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] in Medicinal Chemistry
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine], a fluorinated spirocyclic compound, has emerged as a pivotal building block in modern medicinal chemistry. Its unique three-dimensional structure, combining the pharmacophoric elements of an indoline and a piperidine ring system, offers a distinct advantage in the design of novel therapeutics. The incorporation of a fluorine atom at the 5-position of the indoline core further enhances its desirability by modulating key physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of this valuable synthetic intermediate, focusing on its chemical identity, a proposed detailed synthesis with mechanistic insights, and its critical application in the development of targeted therapies, particularly kinase inhibitors.
Core Compound Identification and Physicochemical Properties
The fundamental characteristics of 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] are essential for its effective utilization in a research and development setting. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 858351-47-0 | [1] |
| Molecular Formula | C₁₇H₂₃FN₂O₂ | [1] |
| Molecular Weight | 306.38 g/mol | [1] |
| IUPAC Name | tert-butyl 5-fluoro-spiro[indoline-3,4'-piperidine]-1-carboxylate | [1] |
| Synonyms | 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine], Spiro[3H-indole-3,4'-piperidine]-1(2H)-carboxylic acid, 5-fluoro-, 1,1-dimethylethyl ester | [1] |
Proposed Synthesis of 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]: A Mechanistic Approach
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine].
Detailed Experimental Protocol (Proposed)
Step 1: Condensation to form the Imine Intermediate
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To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add N-Boc-4-piperidone (1.05 eq).
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Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, to facilitate the condensation.
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Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine intermediate.
Causality of Experimental Choices: The use of a Dean-Stark trap is crucial for efficiently removing water, which is a byproduct of the condensation reaction. This prevents the reverse reaction (hydrolysis of the imine) and ensures a high yield of the desired intermediate. The choice of a mild acid catalyst is important to promote the reaction without causing unwanted side reactions.
Step 2: Acid-Catalyzed Spirocyclization (Pictet-Spengler Type Reaction)
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Dissolve the crude imine intermediate from the previous step in a suitable solvent, such as trifluoroacetic acid (TFA) or a mixture of dichloromethane and TFA.
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Stir the reaction mixture at room temperature. The strong acid will catalyze the intramolecular cyclization.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate to neutralize the acid.
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Extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality of Experimental Choices: Trifluoroacetic acid serves as both a solvent and a strong acid catalyst to promote the electrophilic aromatic substitution reaction on the electron-rich aniline ring, leading to the formation of the spirocyclic indoline core. The reaction is typically performed at room temperature to control selectivity and minimize potential side products.
Step 3: Reduction of the Indolenine Intermediate
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Dissolve the crude spirocyclic intermediate in a suitable alcoholic solvent such as methanol or ethanol.
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Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.
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Quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] as the final product.
Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the iminium species formed in the acidic cyclization step to the corresponding amine of the indoline ring without affecting the Boc protecting group. Performing the reaction at a low initial temperature helps to control the exothermicity of the reduction.
Application in Drug Discovery: A Key Intermediate for c-Met/ALK Inhibitors
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in the design of kinase inhibitors. 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] serves as a crucial intermediate in the synthesis of potent and selective dual inhibitors of c-Met and Anaplastic Lymphoma Kinase (ALK), both of which are important targets in oncology.
A notable example is the synthesis of a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which have demonstrated significant antitumor activity.[2][3][4][5] The synthesis of these potent inhibitors often involves a key Suzuki coupling reaction.
Synthetic Application Workflow
Caption: General workflow for the application of the title compound in kinase inhibitor synthesis.
Example: Synthesis of a c-Met/ALK Dual Inhibitor
A specific example of the utility of this scaffold is in the synthesis of compounds like 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (a derivative of the title compound).[2] In this synthetic route, a boronic acid or ester derivative of the spiro[indoline-3,4'-piperidine] core is coupled with a functionalized pyridine bromide via a Suzuki reaction to construct the final drug molecule.[2]
Key Synthetic Step: Suzuki Coupling
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To a degassed mixture of the spiro[indoline-3,4'-piperidine] boronic acid pinacol ester derivative (1.0 eq), the corresponding aryl bromide (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base such as potassium carbonate (2.0 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final c-Met/ALK inhibitor.
Self-Validating System: The success of the Suzuki coupling is readily verifiable through standard analytical techniques. The disappearance of starting materials and the appearance of a new product with the expected molecular weight can be confirmed by LC-MS. The structure of the final compound can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), ensuring the integrity of the synthesized molecule.
Conclusion
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] is a high-value building block for the synthesis of complex, biologically active molecules. Its unique spirocyclic and fluorinated nature provides a strategic advantage in the design of drugs with improved potency, selectivity, and pharmacokinetic profiles. The proposed synthetic route, based on established chemical principles, offers a reliable pathway for its preparation. Its demonstrated utility in the synthesis of potent c-Met/ALK inhibitors underscores its significance for researchers and scientists in the field of drug discovery and development, particularly in the pursuit of novel cancer therapeutics.
References
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Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806–810. [Link]
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Figshare. (2016). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c‑Met/ALK Inhibitors. [Link]
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ACS Publications. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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PubMed. (2013). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. [Link]
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MySkinRecipes. (n.d.). tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate. Retrieved from [Link]
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PubMed. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. [Link]
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ResearchGate. (2018). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link]
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MalariaWorld. (2022). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. [Link]
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